Benzylphenethylammonium acetate
Description
Properties
CAS No. |
83846-89-3 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
acetic acid;N-benzyl-2-phenylethanamine |
InChI |
InChI=1S/C15H17N.C2H4O2/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15;1-2(3)4/h1-10,16H,11-13H2;1H3,(H,3,4) |
InChI Key |
WKBWPPFAWKAKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Related CAS |
94094-72-1 83846-89-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylphenethylammonium acetate typically involves the reaction of benzylphenethylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to improve yield and reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes precise control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzylphenethylammonium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of benzylphenethylamine derivatives.
Reduction: Formation of reduced amine products.
Substitution: Formation of substituted ammonium compounds
Scientific Research Applications
Benzylphenethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzylphenethylammonium acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzeneethanamine, N-(phenylmethyl)-, acetate (1:1)
- CAS No.: 83846-89-3
- EC No.: 281-069-6
- Formula: The compound is a tertiary ammonium salt formed by protonating N-benzylphenethylamine (C₁₅H₁₇N) with acetic acid, resulting in the formula [C₁₅H₁₈N]⁺·[C₂H₃O₂]⁻ (C₁₇H₂₁NO₂) .
Safety: Limited hazard data are available, but it is classified for research use with precautions to avoid inhalation or skin contact .
Structural Comparison with Similar Compounds
Table 1: Structural and Molecular Data
| Compound | Substituents | Counterion | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|
| Benzylphenethylammonium acetate | Benzyl, phenethyl, H⁺ (tertiary) | Acetate | ~271 (calculated) | 83846-89-3 |
| Benzyltrimethylammonium acetate | Benzyl, three methyl (quaternary) | Acetate | 209.29 | 16969-11-2 |
| Benzyltributylammonium bromide | Benzyl, three butyl (quaternary) | Bromide | 434.49 | 25316-59-0 |
| Benzyldiethyl[...]ammonium acetate* | Benzyl, diethyl, phenoxyethyl, tetramethylbutyl | Acetate | 455.67 | 83833-10-7 |
*Full name: Benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium acetate .
Key Differences :
- Quaternary vs. Tertiary : Benzyltrimethylammonium and benzyltributylammonium are quaternary salts, while benzylphenethylammonium is a tertiary ammonium salt, affecting solubility and reactivity .
- Substituent Bulk: Bulky groups (e.g., phenoxyethyl in ) reduce solubility in polar solvents but enhance lipid compatibility .
Table 2: Physicochemical Properties
| Compound | Physical State | Solubility (Polar Solvents) | Stability |
|---|---|---|---|
| This compound | Likely solid | Moderate | Stable at RT |
| Benzyltrimethylammonium acetate | Clear liquid | High | Hygroscopic |
| Benzyldiethyl[...]ammonium acetate | Solid | Low (lipophilic) | Heat-sensitive |
Counterion Impact : Acetate salts (e.g., benzyltrimethylammonium acetate) exhibit higher solubility in polar solvents compared to bromide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
